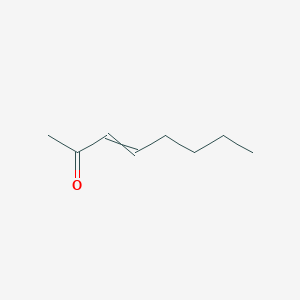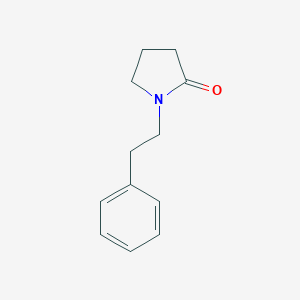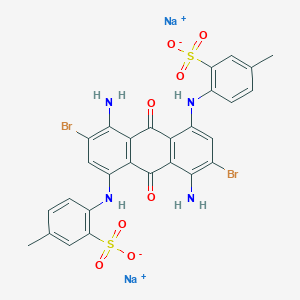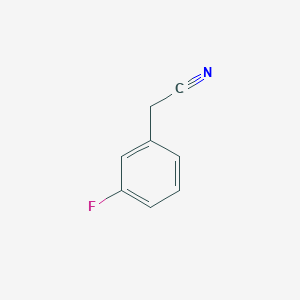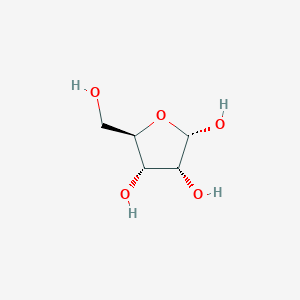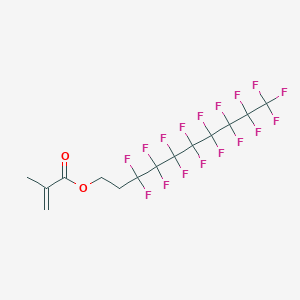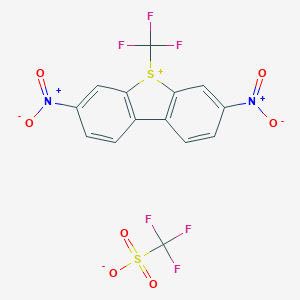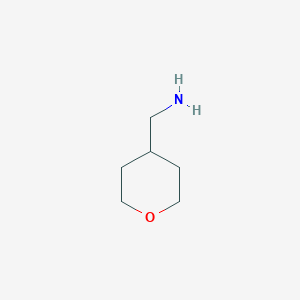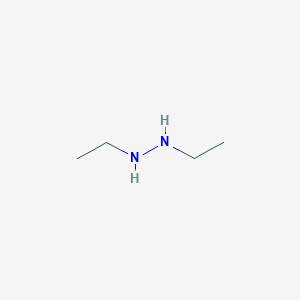![molecular formula C16H11N3Na2O8S2 B154582 2,7-萘二磺酸,3-[(4-氨基苯基)偶氮]-4,5-二羟基-,二钠盐 CAS No. 1681-60-3](/img/structure/B154582.png)
2,7-萘二磺酸,3-[(4-氨基苯基)偶氮]-4,5-二羟基-,二钠盐
描述
Mechanism of Oxidation
The study on the oxidation mechanism of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt, also known as R-salt, reveals that the oxidation process with oxygen in subcritical water is highly pH-dependent. At a high pH above 9 and a temperature of 413 K, the oxidation reaction is notably quick, with an R-salt oxidation yield exceeding 95% after about 40 minutes. Conversely, at a pH below 7, the oxidation rate is significantly slower. Through experiments conducted at temperatures ranging from 413 to 569 K and a pH of 10, a stable oxidation product, 4-sulfophthalic acid sodium salt, was identified using spectroscopic analysis. This suggests that while R-salt can be destructively oxidized at 413 K, a much higher temperature of 569 K is required to achieve a 60% reduction of TOC in wastewater containing R-salt .
Molecular Structure Analysis
The molecular structure and dynamics of a related compound, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalenesulfonic acid, were investigated using the PM3 level of theory. This compound is an intermediate in the preparation of water-soluble dyes. The study found that there are two stable trans azo conformations and two unique cis azo forms, with the trans azo forms being more stable than the cis forms. Among the five possible tautomers, the azo form is the most stable, followed by the hydrazone and other tautomers. The azo-hydrazone equilibrium was identified as the most favored, with the lowest energy for the transition states. This indicates that the position of the amino group has a minimal impact on the structure and dynamics of these molecules .
Chemical Reactions Analysis
The oxidation of R-salt in subcritical water is a reaction that can be influenced by temperature and pH. The formation of a stable intermediate product, 4-sulfophthalic acid sodium salt, during the oxidation process, suggests that the R-salt undergoes significant structural changes. The study of related azo compounds and their tautomers provides insights into the stability and reactivity of these molecules, which is crucial for understanding the chemical reactions they undergo, especially in the context of dye manufacturing and wastewater treatment .
Physical and Chemical Properties Analysis
The physical and chemical properties of R-salt and related compounds are closely tied to their molecular structures and the conditions under which they react. The oxidation of R-salt is highly efficient at elevated temperatures and alkaline pH levels, which is important for applications in wastewater treatment. The stability of the azo and hydrazone forms of related compounds indicates that these structures have significant implications for the properties of the dyes produced from them, such as their solubility and color fastness .
科学研究应用
偶氮连接席夫碱的合成和表征
研究表明,由苯二氮正离子氯化物和 4-氨基-5-羟基-2,7-萘二磺酸一钠盐制备的偶氮化合物在合成新的席夫碱配体中很有用。这些席夫碱在与钴 (II)、铜 (II) 和镍 (II) 等金属形成配合物方面显示出前景,这些配合物的特点是采用一系列光谱技术。由于其特定的构型和分子内氢键合的可能性,这些配合物可能在从催化到材料科学等领域得到应用 (Tunçel & Serin, 2006)。
荧光探针的开发
该化合物已被用于开发新型水溶性荧光探针,例如合成一钠盐 7-(4,6-二氯-1,3,5-三嗪氨基)-1,3-萘二磺酸 (DTND)。该试剂已应用于测定甲胺,表明其在环境监测和分析化学应用中具有潜力 (Gu, Ma, & Liang, 2001)。
氧化机理研究
对相关化合物(例如 3-羟基-2,7-萘二磺酸二钠盐 (R 盐))的氧化机理的研究,提供了与环境科学相关的降解过程的见解。这些研究有助于了解此类化合物在亚临界水条件下的行为,为改进废水处理技术提供了途径 (Imbierowicz, 2017)。
抗菌活性和染色性能
新型多齿偶氮配体及其金属配合物的合成和表征已针对其在组织学和材料科学中的潜在应用进行了探索。这些化合物表现出良好的金属萃取能力、高热稳定性和良好的染色性能,表明它们在生物学研究和纺织品制造中的实用性 (Tunçel, Kahyaoglu, & Çakır, 2008)。
环境修复
已经研究了磺化芳香族化合物的降解和矿化,包括与目标化合物类似的化合物,在 Co60 照射的背景下。此类研究对于环境修复工作至关重要,因为它探索了分解水源中持久性有机污染物的有效方法 (Alkhuraiji, 2019)。
作用机制
Acid Violet 3, also known as Pontacyl Violet 4BSN, 2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt, or Victoria Violet, is a widely used acid hydrazo dye recognized for its vibrant colors . This article aims to provide a comprehensive understanding of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Like many azo dyes, it is known to interact with light, undergoing photoisomerization . This property makes it a potential candidate for applications such as photosensing, photomedicine, and nonlinear optics .
Mode of Action
Acid Violet 3’s mode of action is primarily through its interaction with light. The compound undergoes a process called photoisomerization, which is the transformation of a molecule from one isomer to another under the influence of light .
In the case of Acid Violet 3, the deprotonated form, AV3−H, undergoes photoisomerization with blue light (λex = 453 nm) through a dihedral rotation mechanism . Upon the formation of the cis-isomer, the reversion of AV3−H is predicted to occur through a mixed rotational and inversion mechanism .
Pharmacokinetics
Its water solubility suggests that it could have good bioavailability .
Result of Action
The primary result of Acid Violet 3’s action is the change in its molecular structure due to photoisomerization . This change can potentially be harnessed for various applications, including photosensing, photomedicine, and nonlinear optics .
Action Environment
The action of Acid Violet 3 is influenced by environmental factors such as light and pH. Its photoisomerization process is triggered by blue light . Moreover, the photophysics of Acid Violet 3 is proton-controlled, suggesting that changes in pH could influence its behavior .
属性
IUPAC Name |
disodium;3-[(4-aminophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O8S2.2Na/c17-9-1-3-10(4-2-9)18-19-15-13(29(25,26)27)6-8-5-11(28(22,23)24)7-12(20)14(8)16(15)21;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWPEJUNPNPWJI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061880 | |
| Record name | Acid Violet 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt | |
CAS RN |
1681-60-3 | |
| Record name | Acid Violet 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(4-aminophenyl)diazenyl]-4,5-dihydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Violet 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[(4-aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the basis for the use of Victoria Violet (Acid Violet 3) in boron detection?
A1: Victoria Violet (2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt) exhibits a decrease in absorbance in the presence of boric acid within a specific pH range (7.7 to 10.0). [] This change in absorbance forms the basis for a colorimetric method to determine boron concentrations, particularly useful for levels ranging from 0.02 to 0.60 mg. [] Measurements are typically taken at a wavelength of 540 nm with solutions maintained at a pH of 8.75. []
Q2: Are there any known applications of Acid Violet 3 outside of analytical chemistry?
A3: Beyond its use in boron detection, Acid Violet 3 has historically been incorporated into soap formulations. [] This application leverages the compound's vibrant color and potential emollient properties when combined with a suitable soap base. [] While the historical document mentions an "antiseptic" property, further research is needed to confirm any antimicrobial activity in modern contexts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



